

Carfilzomib Administration in Murine Xenograft Models: A Detailed Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

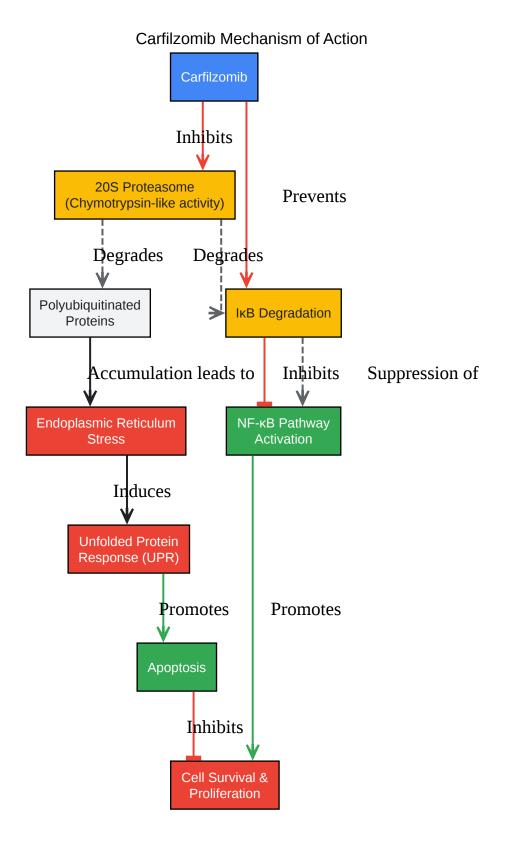
This document provides a comprehensive overview and detailed protocols for the administration of **carfilzomib**, a selective and irreversible proteasome inhibitor, in mouse xenograft models. **Carfilzomib** is a second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2][3] Its efficacy in various preclinical solid tumor models is also under investigation.[1][4]

Mechanism of Action

Carfilzomib exerts its anti-cancer effects by selectively and irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome.[5] This leads to the accumulation of polyubiquitinated proteins, inducing cell cycle arrest and apoptosis.[5][6] Key signaling pathways affected include the suppression of the NF-kB pathway and the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[5][7]

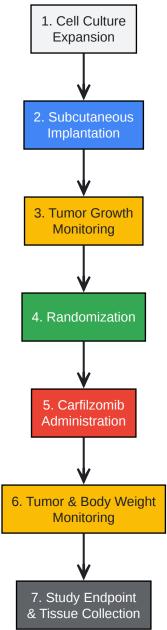
Carfilzomib Signaling Pathway







Carfilzomib Xenograft Study Workflow



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